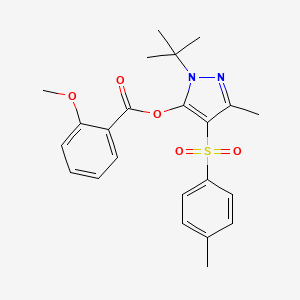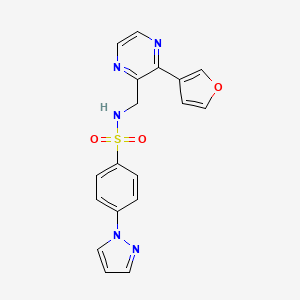
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic heterocycles, while the tosyl group could potentially act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structures
The study of hydrogen-bonded structures in pyrazole derivatives is a significant area of research. Molecules like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, which are structurally related to the compound , have been linked into simple chains by single C-H...N hydrogen bonds. These studies aid in understanding the molecular arrangements and intermolecular interactions in such compounds (Abonía et al., 2007).
Supramolecular Structures
Research on 7-Benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, including structures containing no intermolecular hydrogen bonds and hydrogen-bonded structures in one, two, or three dimensions, reveals significant insights. These findings contribute to the understanding of molecular design and supramolecular chemistry (Castillo et al., 2009).
Organic Synthesis Enhancements
In organic synthesis, tert-butyl perbenzoate, closely related to the compound , has been used as a substitute for benzoquinone in Fujiwara-Moritani reactions. This demonstrates its potential role in improving reaction conditions and outcomes in organic synthesis processes (Liu & Hii, 2011).
Chemical Rearrangements
The thermal rearrangements of 3H-pyrazoles, where tert-butyl compounds undergo stepwise mechanism rearrangements, offer valuable insights into reaction mechanisms and pathways in organic chemistry. Such studies provide foundational knowledge for future synthetic applications (Jefferson & Warkentin, 1994).
Synthesis of N-Heterocyclic Compounds
The synthesis of compounds like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, starting from pyrazole derivatives, shows the utility of these compounds in creating valuable N-heterocyclic compounds. This has implications for pharmaceutical and agrochemical industries (Becerra et al., 2021).
Intermediate in Synthesis
The role of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in synthesizing target molecules like mTOR targeted PROTAC molecule PRO1 is an example of the utility of such compounds in complex synthesis routes (Zhang et al., 2022).
Molecular Tautomerism
Studies on new 3,5-diaryl-1H-pyrazoles, prepared from aryl methyl ketones, highlight the importance of tautomerism in understanding molecular behavior and interactions. This has broader implications in areas like drug design and development (Wang et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-15-11-13-17(14-12-15)31(27,28)20-16(2)24-25(23(3,4)5)21(20)30-22(26)18-9-7-8-10-19(18)29-6/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOHAJXJBIMHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2859676.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2859685.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)
![4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide](/img/structure/B2859687.png)


![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2859692.png)
![2-[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2859695.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2859696.png)